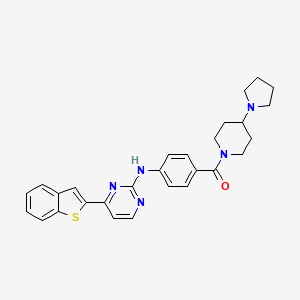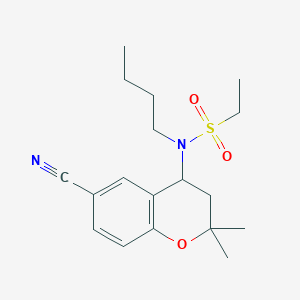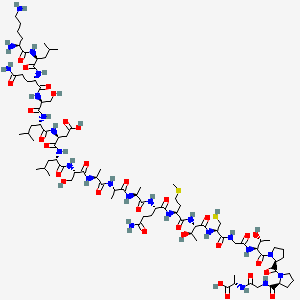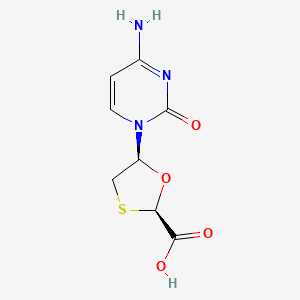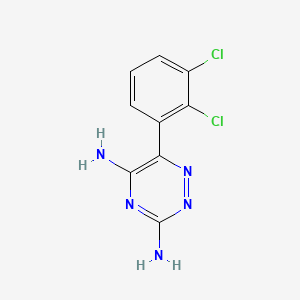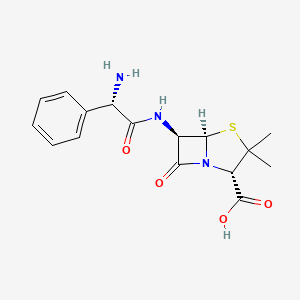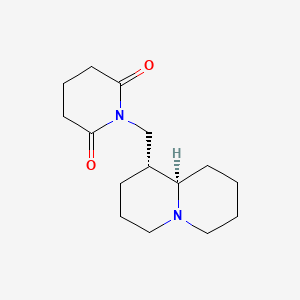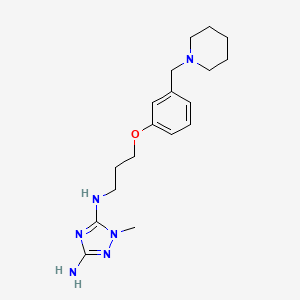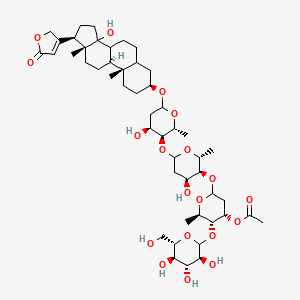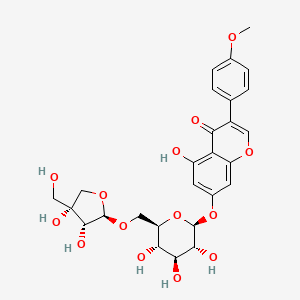
N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide
Vue d'ensemble
Description
LAS101057 is a potent adenosine A2B receptor antagonist (Ki = 24 nM). It is selective for A2B over A2A, A1, and A3 receptors, as well as a panel of 340 enzymes, receptors, channels, and transporters at 10 μM. LAS101057 inhibits cAMP signaling induced by 5’-N-ethylcarboxamidoadenosine (NECA; ) in HEK293 cells expressing recombinant human A2B receptors (IC50 = 120 nM). It reduces NECA-induced release of IL-6 in human primary dermal fibroblasts. LAS101057 (10 mg/kg) prevents methacholine-induced airway hyperresponsiveness (AHR) and reduces bronchoalveolar lavage fluid (BALF) levels of IL-4 and IL-13 in an ovalbumin-sensitized mouse model of asthma.
LAS101057 is a Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist. (last updated: 6/30/2016). LAS101057 inhibits agonist-induced IL-6 production in human fibroblasts and is active in an ovalbumin (OVA)-sensitized mouse model after oral administration, reducing airway hyperresponsiveness to methacholine, Th2 cytokine production, and OVA-specific IgE levels.
Applications De Recherche Scientifique
A2B Adenosine Receptor Antagonist
LAS101057 is a potent, selective, and orally efficacious A2B adenosine receptor antagonist . This means it can bind to A2B adenosine receptors and block their function, which can have various therapeutic implications.
Inhibition of IL-6 Production
LAS101057 has been shown to inhibit agonist-induced IL-6 production in human fibroblasts . IL-6 is a cytokine involved in inflammation and the maturation of B cells, and its overproduction is associated with various diseases, including autoimmune disorders and cancers.
Asthma Treatment
In an ovalbumin (OVA)-sensitized mouse model, oral administration of LAS101057 reduced airway hyperresponsiveness to methacholine . This suggests that LAS101057 could potentially be used in the treatment of asthma.
Reduction of Th2 Cytokine Production
LAS101057 has been found to reduce Th2 cytokine production in an OVA-sensitized mouse model . Th2 cytokines are involved in the immune response, and their overproduction can lead to allergic reactions and other immune-related disorders.
Reduction of OVA-specific IgE Levels
LAS101057 can reduce OVA-specific IgE levels in an OVA-sensitized mouse model . IgE is an antibody that plays a crucial role in the immune system’s response to allergies.
Inhibition of cAMP Signaling
LAS101057 inhibits cAMP signaling induced by 5’-N-ethylcarboxamidoadenosine (NECA) in HEK293 cells expressing recombinant human A2B receptors . cAMP is a second messenger important for many biological processes, including the regulation of glycogen, sugar, and lipid metabolism.
Mécanisme D'action
Target of Action
LAS101057, also known as “N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide”, is a potent, selective, and orally efficacious antagonist of the A2B adenosine receptor . The A2B adenosine receptor is a protein that plays a crucial role in many biological processes, including inflammation and immune response .
Mode of Action
As an antagonist, LAS101057 binds to the A2B adenosine receptor, blocking its activation by adenosine. This inhibition prevents the receptor from triggering downstream signaling pathways that would normally lead to inflammation and other immune responses .
Biochemical Pathways
The A2B adenosine receptor is known to mediate the release of the pro-inflammatory cytokine IL-6 through a mechanism dependent on the cAMP/cAMP response element binding (CREB) signaling pathway . By inhibiting the A2B receptor, LAS101057 can reduce the production of IL-6 and other inflammatory mediators .
Result of Action
LAS101057 has been shown to inhibit agonist-induced IL-6 production in human fibroblasts . In an ovalbumin (OVA)-sensitized mouse model, oral administration of LAS101057 reduced airway hyperresponsiveness to methacholine, Th2 cytokine production, and OVA-specific IgE levels . These results indicate that LAS101057 can effectively reduce inflammation and immune response in both cellular and animal models.
Propriétés
IUPAC Name |
N-[5-(3-fluoropyridin-4-yl)-6-pyridin-3-ylpyrazin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c19-14-9-21-7-5-13(14)17-16(12-2-1-6-20-8-12)23-15(10-22-17)24-18(25)11-3-4-11/h1-2,5-11H,3-4H2,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYURJQIMYCWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN=C(C(=N2)C3=CN=CC=C3)C4=C(C=NC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide | |
CAS RN |
925676-48-8 | |
| Record name | LAS-101057 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925676488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAS-101057 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EBU6WKP85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



